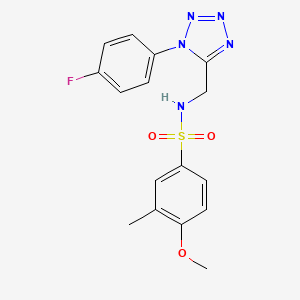
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrazole ring, followed by the formation of the sulfonamide linkage . The exact synthesis would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of the tetrazole ring, the sulfonamide group, and the fluorophenyl group would all have characteristic signals in these spectra .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. For example, the tetrazole ring might undergo reactions at the nitrogen atoms, while the sulfonamide group might be susceptible to hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined experimentally. These properties would be influenced by the functional groups in the compound .Aplicaciones Científicas De Investigación
Photodynamic Therapy and Fluorescence Properties
- Photodynamic Therapy Application : A study detailed the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, marking them as potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Anticancer Agents : Novel aminothiazole-paeonol derivatives, including compounds with 4-methoxybenzenesulfonamide and fluorine substituents, showed significant anticancer potential against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells). These compounds demonstrated superior efficacy compared to 5-fluorouracil for certain cancer cell lines, highlighting their promise as anticancer agents (Tsai et al., 2016).
Enzyme Inhibition for Therapeutic Applications
- Cyclooxygenase-2 (COX-2) Inhibition : Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives revealed their ability to selectively inhibit COX-2 over COX-1 enzymes, a property enhanced by the introduction of a fluorine atom. This selectivity is crucial for the development of treatments for conditions like rheumatoid arthritis and osteoarthritis, with specific compounds showing potent, highly selective, and orally active COX-2 inhibition capabilities (Hashimoto et al., 2002).
Material Science and Corrosion Inhibition
- Corrosion Inhibition Properties : Piperidine derivatives, including those with benzenesulfonamide substituents, were investigated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations suggested these compounds' effectiveness in protecting against corrosion, providing insights into their potential industrial applications (Kaya et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3S/c1-11-9-14(7-8-15(11)25-2)26(23,24)18-10-16-19-20-21-22(16)13-5-3-12(17)4-6-13/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQNWGBRAQKIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-N-methyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2944275.png)
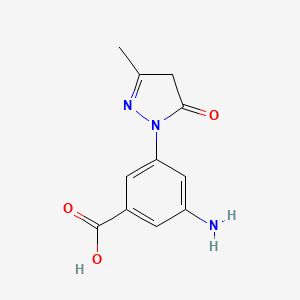
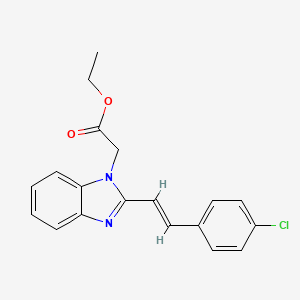
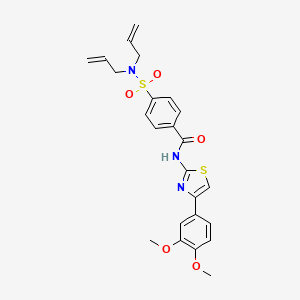
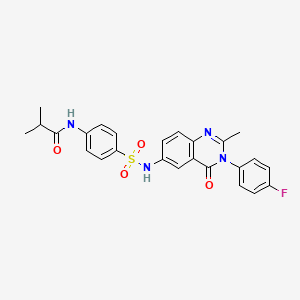
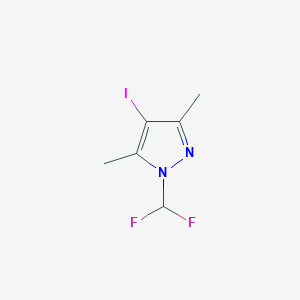
![(3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2944283.png)
![N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2944284.png)
![N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2944289.png)
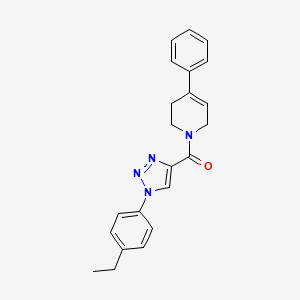

![4-[[1-(Oxetan-3-yl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2944293.png)

